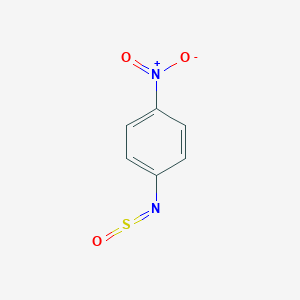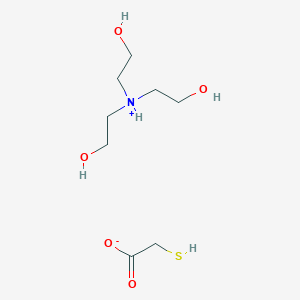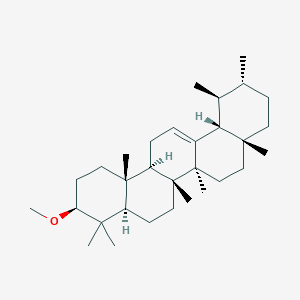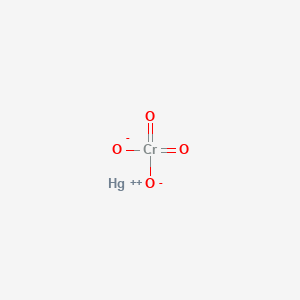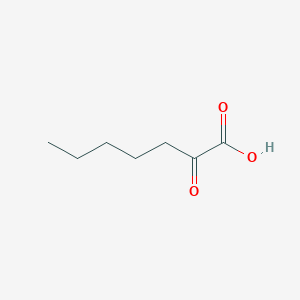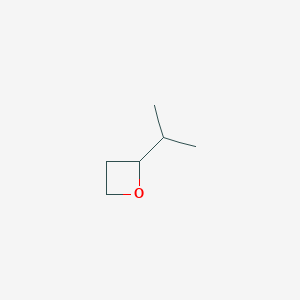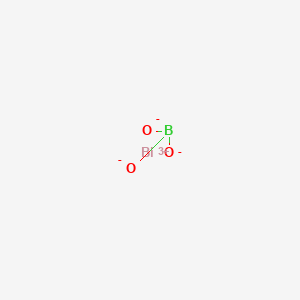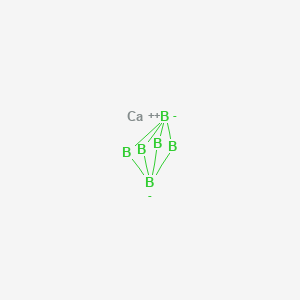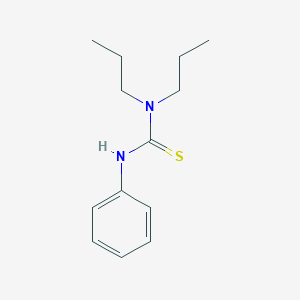![molecular formula C7H10Cl2 B081553 1,2-Dichlorobicyclo[2.2.1]heptane CAS No. 15019-72-4](/img/structure/B81553.png)
1,2-Dichlorobicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichlorobicyclo[2.2.1]heptane, also known as exo-THPO or DCT, is a bicyclic compound that has been widely used in scientific research. It is a versatile compound that has been used in various applications, including as a building block in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis. In 2.1]heptane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 1,2-Dichlorobicyclo[2.2.1]heptane is not fully understood. It is believed to act as a chiral inducer or a chiral auxiliary in organic synthesis, where it can influence the stereochemistry of a reaction. It has also been shown to have biological activity, where it can interact with proteins and enzymes.
Biochemical and Physiological Effects
1,2-Dichlorobicyclo[2.2.1]heptane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, where it can induce apoptosis or cell death. It has also been shown to have anti-inflammatory and analgesic effects, where it can reduce pain and inflammation. Additionally, 1,2-Dichlorobicyclo[2.2.1]heptane has been shown to have antifungal and antibacterial effects, where it can inhibit the growth of fungi and bacteria.
実験室実験の利点と制限
1,2-Dichlorobicyclo[2.2.1]heptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various applications, including as a building block in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis. However, it also has some limitations. It is a toxic compound that requires careful handling and disposal. It is also a relatively expensive compound that may not be accessible to all researchers.
将来の方向性
There are several future directions for the research on 1,2-Dichlorobicyclo[2.2.1]heptane. One direction is to explore its potential as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to develop new synthetic methods for 1,2-Dichlorobicyclo[2.2.1]heptane that are more efficient and environmentally friendly. Additionally, further studies are needed to understand the mechanism of action of 1,2-Dichlorobicyclo[2.2.1]heptane and its potential applications in various fields of science.
In conclusion, 1,2-Dichlorobicyclo[2.2.1]heptane is a versatile compound that has been widely used in scientific research. It has various applications in organic synthesis, catalysis, and drug discovery. Its biochemical and physiological effects make it a promising compound for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 1,2-Dichlorobicyclo[2.2.1]heptane involves the reaction of cycloheptene with chlorine gas in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the product is obtained in good yield. The purity of the compound can be improved by recrystallization or column chromatography.
科学的研究の応用
1,2-Dichlorobicyclo[2.2.1]heptane has been widely used in scientific research as a chiral building block in organic synthesis. It has been used in the synthesis of various natural products, such as (+)-neopeltolide, (-)-frondosin B, and (+)-citrinadin A. It has also been used as a chiral auxiliary in asymmetric synthesis, where it can induce chirality in a molecule without forming a covalent bond. Additionally, 1,2-Dichlorobicyclo[2.2.1]heptane has been used as a ligand in catalysis, where it can enhance the reactivity and selectivity of a reaction.
特性
CAS番号 |
15019-72-4 |
|---|---|
製品名 |
1,2-Dichlorobicyclo[2.2.1]heptane |
分子式 |
C7H10Cl2 |
分子量 |
165.06 g/mol |
IUPAC名 |
1,2-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4H2 |
InChIキー |
LLPWSPJWQKOHBM-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1CC2Cl)Cl |
正規SMILES |
C1CC2(CC1CC2Cl)Cl |
その他のCAS番号 |
15019-72-4 |
同義語 |
Bicyclo[2.2.1]heptane, 1,2-dichloro-, (1R,2S,4S)-rel- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



